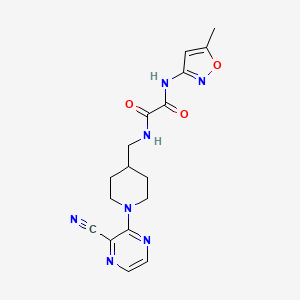![molecular formula C7H10BrNS B2387664 N-[(5-bromothien-2-yl)methyl]-N-ethylamine CAS No. 851788-23-3](/img/structure/B2387664.png)
N-[(5-bromothien-2-yl)methyl]-N-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothien-2-yl)methyl]-N-ethylamine is an organic compound that belongs to the class of thienylmethylamines. This compound is characterized by the presence of a bromine atom attached to the thienyl ring, which is further connected to an ethylamine group. The molecular formula of this compound is C7H10BrNS, and it has a molecular weight of 220.13 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[(5-bromothien-2-yl)methyl]-N-ethylamine may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-bromothien-2-yl)methyl]-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thienylmethylamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethylamine.
Substitution: Various substituted thienylmethylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothien-2-yl)methyl]-N-ethylamine involves its interaction with specific molecular targets. The bromine atom and the thienyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-[(5-bromothien-2-yl)methyl]-N-methylamine: Similar structure but with a methyl group instead of an ethyl group.
(5-bromothien-2-yl)methanol: Contains a hydroxyl group instead of an amine group.
5-bromothiophene-2-carbaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
N-[(5-bromothien-2-yl)methyl]-N-ethylamine is unique due to its specific combination of a bromine-substituted thienyl ring and an ethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c1-2-9-5-6-3-4-7(8)10-6/h3-4,9H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYHTDCOWCDRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
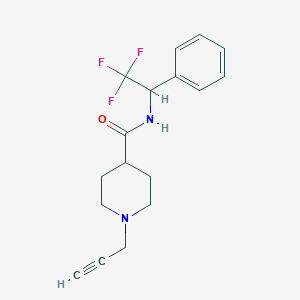
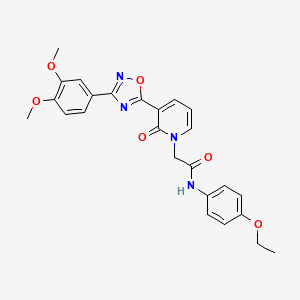
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2387585.png)
![1,7-Dimethyl-3-(1-methyl-2-oxopropyl)-8-(phenylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2387586.png)
![2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B2387590.png)
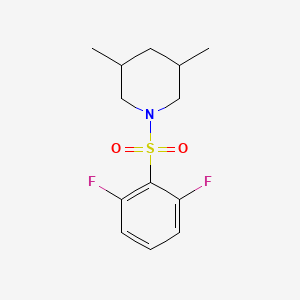
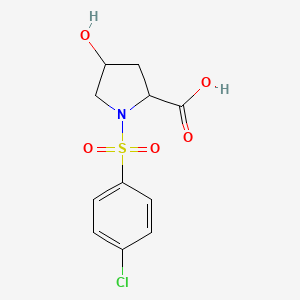
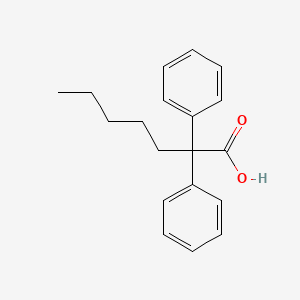


![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)
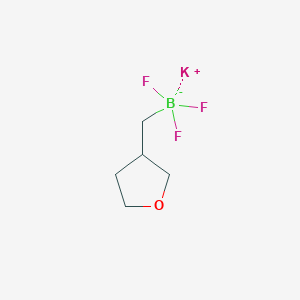
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
